(S)-Ethyl 2-acetamido-4-methylpentanoate
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Overview
Description
(S)-Ethyl 2-acetamido-4-methylpentanoate is an organic compound with the molecular formula C10H19NO3 It is a derivative of 2-acetamido-4-methylpentanoic acid, featuring an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 2-acetamido-4-methylpentanoate typically involves the esterification of 2-acetamido-4-methylpentanoic acid. The process can be carried out using ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is generally performed under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-Ethyl 2-acetamido-4-methylpentanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-acetamido-4-methylpentanoic acid and ethanol.
Esterification: The compound can be re-esterified with different alcohols in the presence of an acid catalyst.
Substitution: The acetamido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Esterification: Alcohols (e.g., methanol, ethanol) and acid catalysts (e.g., sulfuric acid).
Substitution: Nucleophiles (e.g., amines, thiols) under mild conditions.
Major Products Formed
Hydrolysis: 2-acetamido-4-methylpentanoic acid and ethanol.
Esterification: Various esters depending on the alcohol used.
Substitution: Derivatives with modified acetamido groups.
Scientific Research Applications
(S)-Ethyl 2-acetamido-4-methylpentanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a substrate in enzymatic reactions.
Medicine: Explored for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Ethyl 2-acetamido-4-methylpentanoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-2-acetamido-4-methylpentanoic acid: The parent acid form of the compound.
Methyl (2R)-2-acetamido-4-methylpentanoate: A similar ester with a methyl group instead of an ethyl group.
(S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine (S)-2-acetamido-4-methylpentanoate: A derivative with additional functional groups.
Uniqueness
(S)-Ethyl 2-acetamido-4-methylpentanoate is unique due to its specific ester group, which can influence its solubility, reactivity, and interaction with biological molecules. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl (2S)-2-acetamido-4-methylpentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-5-14-10(13)9(6-7(2)3)11-8(4)12/h7,9H,5-6H2,1-4H3,(H,11,12)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLYKMBNKKBAHO-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(C)C)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC(C)C)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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